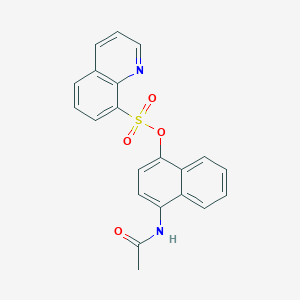![molecular formula C19H15NO4S B277039 2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277039.png)
2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been developed through a specific synthesis method and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of specific enzymes involved in the cell cycle. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound's fluorescent properties are due to its ability to bind to metal ions, which results in a change in its fluorescence intensity. The compound's photosensitizing properties are due to its ability to generate reactive oxygen species upon exposure to light, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative damage in cells. The compound's fluorescent properties make it useful for detecting metal ions in biological samples, which can provide insights into the role of these ions in biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate in lab experiments is its ability to selectively inhibit the activity of specific enzymes involved in the cell cycle. This makes it a useful tool for studying the role of these enzymes in cancer development and progression. Additionally, the compound's fluorescent properties make it useful for detecting metal ions in biological samples, which can provide insights into the role of these ions in biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving 2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate. One area of research is the development of more efficient synthesis methods for the compound, which can improve its yield and purity. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various scientific fields. Future research can also focus on developing new derivatives of the compound with improved properties, such as increased selectivity or reduced toxicity. Finally, research can focus on exploring the use of the compound in combination with other drugs or therapies to improve its efficacy in treating cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate involves the reaction of 2-methylphenyl-1H-indole-6-sulfonic acid with methyl ethyl ketone in the presence of a catalytic amount of concentrated sulfuric acid. The reaction yields the desired compound, which can be purified through recrystallization. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Aplicaciones Científicas De Investigación
2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells. Additionally, it has shown potential as a fluorescent probe for detecting metal ions in biological samples. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
Fórmula molecular |
C19H15NO4S |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
(2-methylphenyl) 1-methyl-2-oxobenzo[cd]indole-6-sulfonate |
InChI |
InChI=1S/C19H15NO4S/c1-12-6-3-4-9-16(12)24-25(22,23)17-11-10-15-18-13(17)7-5-8-14(18)19(21)20(15)2/h3-11H,1-2H3 |
Clave InChI |
CFHSTENZPLQALS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
SMILES canónico |
CC1=CC=CC=C1OS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276960.png)
![{2-[(3-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276961.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B276963.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)
![{2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B276966.png)

![{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B276969.png)
![{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276971.png)
![[2-(Benzylamino)-2-oxoethoxy]acetic acid](/img/structure/B276974.png)
![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)



